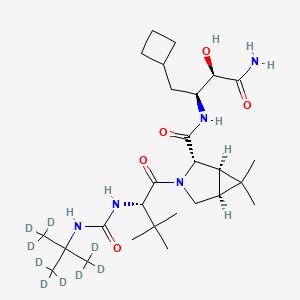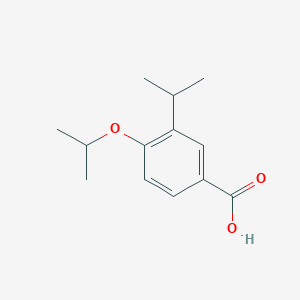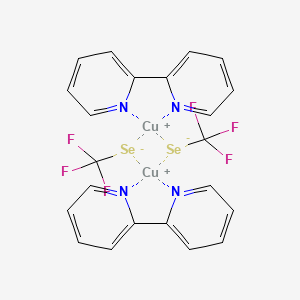
Copper(1+);2-pyridin-2-ylpyridine;trifluoromethaneselenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(1+);2-pyridin-2-ylpyridine;trifluoromethaneselenolate is a complex chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound consists of a copper ion coordinated with 2-pyridin-2-ylpyridine and trifluoromethaneselenolate ligands, forming a stable complex with intriguing chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Copper(1+);2-pyridin-2-ylpyridine;trifluoromethaneselenolate typically involves the reaction of copper salts with 2-pyridin-2-ylpyridine and trifluoromethaneselenolate under controlled conditions. One common method includes:
Preparation of Copper(1+) Complex: Copper(II) chloride dihydrate is dissolved in water, followed by the addition of a reducing agent such as sodium sulfite to convert copper(II) to copper(I).
Coordination with 2-pyridin-2-ylpyridine: The copper(I) solution is then mixed with 2-pyridin-2-ylpyridine, allowing the ligand to coordinate with the copper ion.
Addition of Trifluoromethaneselenolate: Finally, trifluoromethaneselenolate is added to the mixture, resulting in the formation of the desired complex.
Industrial Production Methods
While the industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Copper(1+);2-pyridin-2-ylpyridine;trifluoromethaneselenolate undergoes various chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under suitable conditions, altering the compound’s properties.
Substitution: The ligands coordinated to the copper ion can be substituted with other ligands, leading to the formation of new complexes.
Coordination Reactions: The compound can participate in coordination reactions with other metal ions or ligands, forming multi-metallic complexes.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other oxidizing agents can be used for oxidation reactions.
Substitution Reagents: Various ligands, such as phosphines or amines, can be used for substitution reactions.
Coordination Conditions: Reactions are typically carried out in solvents like acetonitrile or ethanol, under inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while substitution reactions can produce a variety of new copper(I) or copper(II) complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Copper(1+);2-pyridin-2-ylpyridine;trifluoromethaneselenolate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and oxidation reactions.
Biology: The compound’s potential cytotoxic properties are being explored for developing new anticancer agents.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the synthesis of fine chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Copper(1+);2-pyridin-2-ylpyridine;trifluoromethaneselenolate exerts its effects involves the interaction of the copper ion with molecular targets. The copper center can participate in redox reactions, influencing various biochemical pathways. The ligands, 2-pyridin-2-ylpyridine and trifluoromethaneselenolate, modulate the compound’s reactivity and stability, allowing it to interact with specific enzymes or receptors in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(II) complexes with 2,2’-bipyridine: These complexes share similar coordination environments but differ in oxidation state and ligand properties.
Copper(II) complexes with 1,10-phenanthroline:
Uniqueness
Copper(1+);2-pyridin-2-ylpyridine;trifluoromethaneselenolate is unique due to the presence of the trifluoromethaneselenolate ligand, which imparts distinct electronic and steric properties
Eigenschaften
Molekularformel |
C22H16Cu2F6N4Se2 |
|---|---|
Molekulargewicht |
735.4 g/mol |
IUPAC-Name |
copper(1+);2-pyridin-2-ylpyridine;trifluoromethaneselenolate |
InChI |
InChI=1S/2C10H8N2.2CHF3Se.2Cu/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*2-1(3,4)5;;/h2*1-8H;2*5H;;/q;;;;2*+1/p-2 |
InChI-Schlüssel |
JXVDSRHUFDOGJT-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(F)(F)(F)[Se-].C(F)(F)(F)[Se-].[Cu+].[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


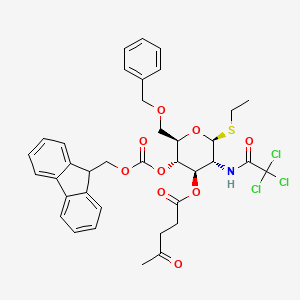
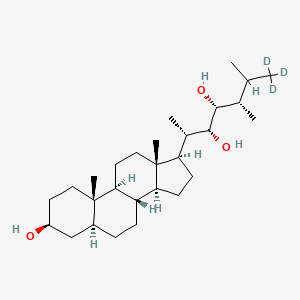
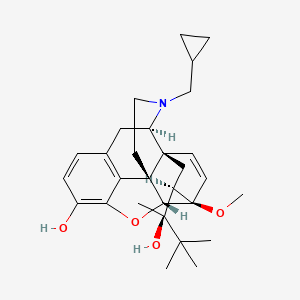

![(Z)-N'-hydroxy-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanimidamide](/img/structure/B13438288.png)
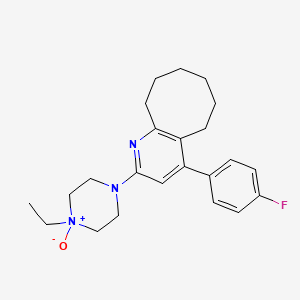

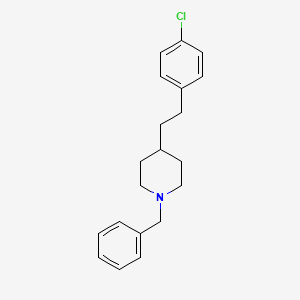

![(2S,4S)-4-[4-(carboxymethyl)phenoxy]-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13438326.png)
![(3R,4S,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3,4-bis(phenylmethoxy)oxolan-2-one](/img/structure/B13438328.png)
